

# A Technical Guide to the Spectroscopic Characterization of 10(Z)-Heptadecenyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10(Z)-Heptadecenyl acetate

Cat. No.: B15549657

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **10(Z)-Heptadecenyl acetate**. While specific experimental spectra for this exact compound are not publicly available in comprehensive databases, this document compiles expected spectroscopic values based on the analysis of structurally similar long-chain unsaturated acetate esters. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate its identification and characterization in a laboratory setting.

## Compound Information

Identifier	Value
IUPAC Name	(Z)-heptadec-10-en-1-yl acetate
CAS Number	73010-82-9[1]
Molecular Formula	C <sub>19</sub> H <sub>36</sub> O <sub>2</sub> [1]
Molecular Weight	296.49 g/mol [1]

## Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **10(Z)-Heptadecenyl acetate** based on characteristic values for similar long-chain alkenyl acetates.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz (typical)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.35	m	2H	-CH=CH- (Olefinic protons)
~4.05	t	2H	-CH <sub>2</sub> -O-
~2.04	s	3H	CH <sub>3</sub> -C(=O)-
~2.01	m	4H	-CH <sub>2</sub> -CH=CH-CH <sub>2</sub> - (Allylic protons)
~1.62	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -O-
~1.27	br s	20H	-(CH <sub>2</sub> ) <sub>10</sub> - (Methylene chain)
~0.88	t	3H	CH <sub>3</sub> -CH <sub>2</sub> -

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz (typical)

Chemical Shift ( $\delta$ , ppm)	Assignment
~171.1	-C=O (Ester carbonyl)
~130.0	-CH=CH- (Olefinic carbons)
~64.7	-CH <sub>2</sub> -O-
~31.9 - 22.7	-(CH <sub>2</sub> ) <sub>n</sub> - (Methylene chain)
~28.6	-CH <sub>2</sub> -CH <sub>2</sub> -O-
~27.2	-CH <sub>2</sub> -CH=
~25.9	-CH <sub>2</sub> -CH <sub>2</sub> -C=O
~21.0	CH <sub>3</sub> -C(=O)-
~14.1	CH <sub>3</sub> -CH <sub>2</sub> -

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3005	Medium	=C-H stretch (alkene)
2925, 2855	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1655	Weak	C=C stretch (alkene, Z-isomer)
~1235	Strong	C-O stretch (ester)
~722	Medium	-(CH <sub>2</sub> ) <sub>n</sub> - rock

## MS (Mass Spectrometry) Data - Electron Ionization (EI)

m/z	Relative Intensity	Assignment
296	Low	$[M]^+$ (Molecular ion)
236	Moderate	$[M - CH_3COOH]^+$
Various	High	Series of hydrocarbon fragments ( $C_nH_{2n+1}^+$ , $C_nH_{2n-1}^+$ , etc.)
61	High	$[CH_3COOH_2]^+$
43	High	$[CH_3CO]^+$ (Base peak)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **10(Z)-Heptadecenyl acetate** in about 0.6 mL of deuterated chloroform ( $CDCl_3$ ).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1H$  NMR Acquisition:**
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a pulse angle of  $45^\circ$ , an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **$^{13}C$  NMR Acquisition:**

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **10(Z)-Heptadecenyl acetate** is likely an oil at room temperature, it can be analyzed neat.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
- ATR-FTIR Procedure:
  - Record a background spectrum of the clean ATR crystal.
  - Apply a small drop of the neat sample directly onto the ATR crystal.
  - Acquire the sample spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group frequencies.

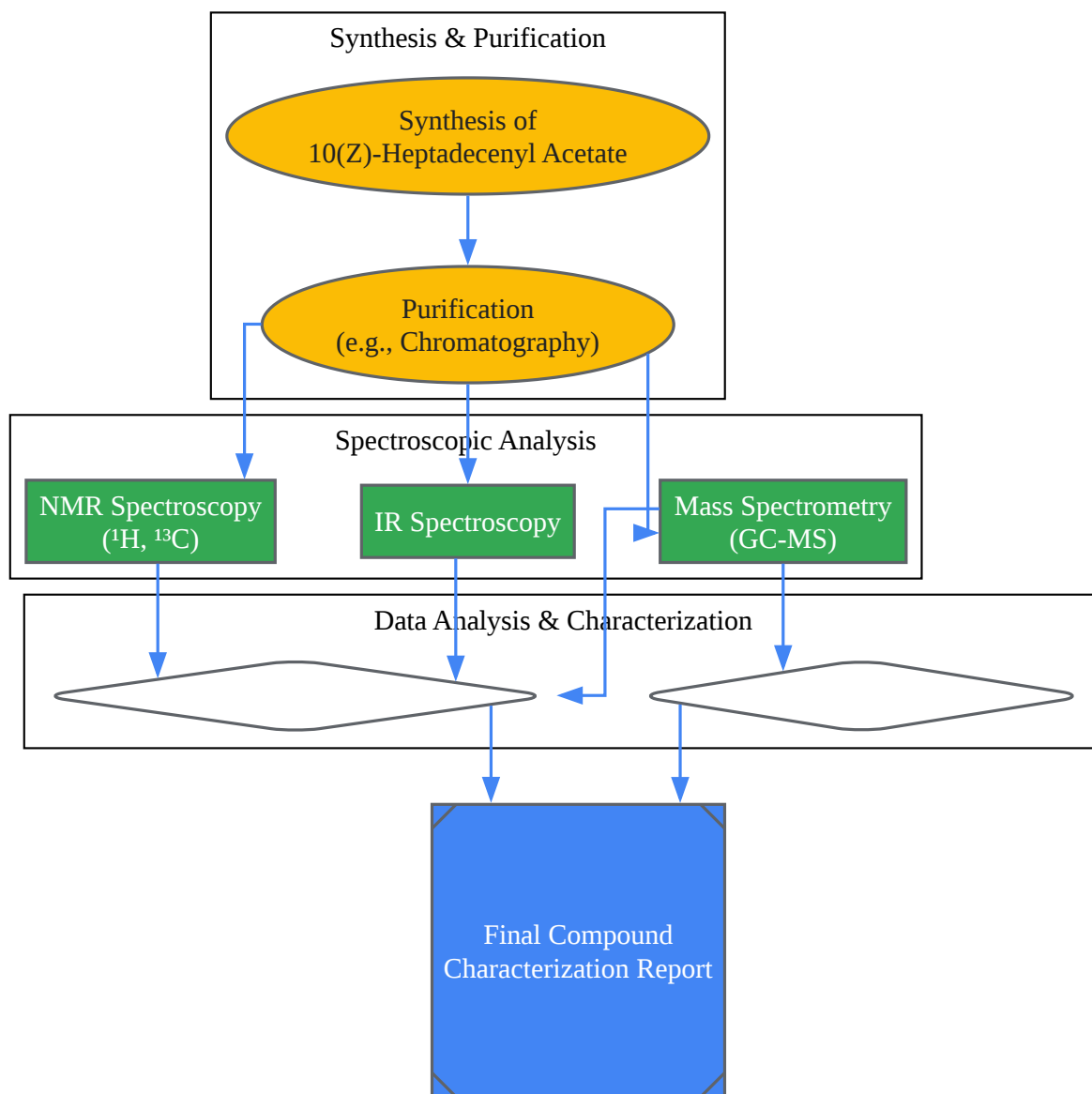
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like an acetate ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
- GC-MS Protocol:
  - Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as hexane or ethyl acetate.

- GC Conditions:
  - Injector: Split/splitless injector at 250 °C.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Conditions (Electron Ionization - EI):
  - Ion Source Temperature: 230 °C.
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 40 to 500.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation can be compared with libraries of known compounds for identification.

## Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **10(Z)-Heptadecenyl acetate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

- 1. larodan.com [larodan.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 10(Z)-Heptadecenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549657#spectroscopic-data-nmr-ir-ms-of-10-z-heptadecenyl-acetate>]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)